dimethylsilane CAS No. 919535-23-2](/img/structure/B12628055.png)
[4,4-Bis(ethylsulfanyl)butoxy](tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Bis(ethylsulfanyl)butoxydimethylsilane is a chemical compound with the molecular formula C14H32O2S2Si It is characterized by the presence of ethylsulfanyl groups attached to a butoxy chain, which is further bonded to a tert-butyl dimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(ethylsulfanyl)butoxydimethylsilane typically involves the reaction of 4,4-bis(ethylsulfanyl)butanol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture interference. The reaction proceeds as follows:
- Dissolve 4,4-bis(ethylsulfanyl)butanol in anhydrous dichloromethane.
- Add imidazole to the solution to act as a base.
- Slowly add tert-butyl dimethylsilyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain 4,4-Bis(ethylsulfanyl)butoxydimethylsilane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Bis(ethylsulfanyl)butoxydimethylsilane undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl dimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles like fluoride ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Tetrabutylammonium fluoride; conducted in anhydrous tetrahydrofuran at room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various functionalized silanes depending on the nucleophile used.
Applications De Recherche Scientifique
4,4-Bis(ethylsulfanyl)butoxydimethylsilane has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Investigated for its potential as a protective group in the synthesis of biologically active molecules. The tert-butyl dimethylsilyl group can be selectively removed under mild conditions, making it useful in peptide synthesis.
Medicine: Explored for its potential in drug delivery systems. The compound’s stability and reactivity make it suitable for modifying drug molecules to enhance their pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4-Bis(ethylsulfanyl)butoxydimethylsilane involves its ability to undergo selective chemical reactions. The ethylsulfanyl groups can participate in redox reactions, while the tert-butyl dimethylsilyl group can be used as a protective group in synthetic chemistry. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, allowing for precise control over its chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Bis(ethylsulfanyl)butanol: Lacks the tert-butyl dimethylsilyl group, making it less versatile in synthetic applications.
tert-Butyl(dimethyl)silyl chloride: Used as a reagent in the synthesis of 4,4-Bis(ethylsulfanyl)butoxydimethylsilane.
4,4-Bis(methylsulfanyl)butoxy](tert-butyl)dimethylsilane: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl, leading to different reactivity and properties.
Uniqueness
4,4-Bis(ethylsulfanyl)butoxydimethylsilane is unique due to the presence of both ethylsulfanyl and tert-butyl dimethylsilyl groups. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry. Its ability to undergo selective oxidation, reduction, and substitution reactions, along with its applications in synthetic chemistry and drug delivery, sets it apart from similar compounds.
Propriétés
Numéro CAS |
919535-23-2 |
|---|---|
Formule moléculaire |
C14H32OS2Si |
Poids moléculaire |
308.6 g/mol |
Nom IUPAC |
4,4-bis(ethylsulfanyl)butoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H32OS2Si/c1-8-16-13(17-9-2)11-10-12-15-18(6,7)14(3,4)5/h13H,8-12H2,1-7H3 |
Clé InChI |
QTUAMSUVHHZJQV-UHFFFAOYSA-N |
SMILES canonique |
CCSC(CCCO[Si](C)(C)C(C)(C)C)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


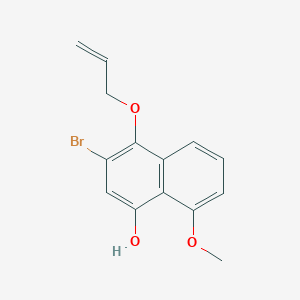
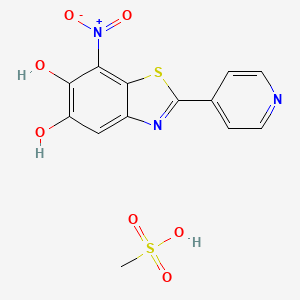
![(2R,6S,7R)-7-(4-methoxybenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12627983.png)
![(1R,3S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B12627987.png)
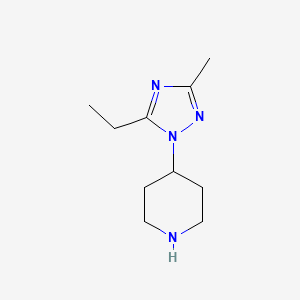

![6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile](/img/structure/B12628004.png)
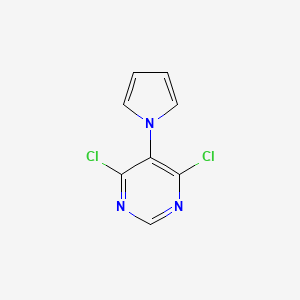
![2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B12628015.png)
![1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B12628020.png)
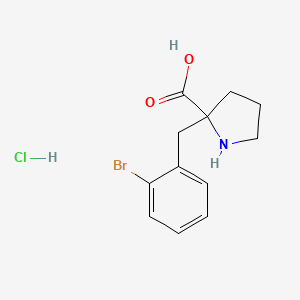

![N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide](/img/structure/B12628046.png)
![2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B12628053.png)
